1-cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-Cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the molecular formula C8H11N3O. It is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a cyclopentyl group attached to a triazole ring, which in turn is bonded to a formyl group.
Preparation Methods
The synthesis of 1-cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method involves the reaction of an azide with a terminal alkyne to form the triazole ring. The formyl group can then be introduced through oxidation or hydrolysis of a suitable precursor .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in coordination chemistry and can be used in the study of enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in coordination chemistry. Additionally, the formyl group can form covalent bonds with nucleophiles, which is important in enzyme inhibition and other biochemical processes .
Comparison with Similar Compounds
1-Cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives such as 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde and 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde. These compounds share the triazole core but differ in their substituents, which can significantly affect their chemical properties and applications. The cyclopentyl group in this compound provides unique steric and electronic effects that can influence its reactivity and interactions with other molecules .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure allows it to participate in various chemical reactions and interact with different molecular targets, making it a valuable tool in the fields of chemistry, biology, medicine, and beyond.
Properties
IUPAC Name |
1-cyclopentyltriazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-6-7-5-11(10-9-7)8-3-1-2-4-8/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRGJCQERDSHFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(N=N2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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